molecular formula C20H19N3O2S B2525659 3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536710-26-6

3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2525659
CAS No.: 536710-26-6
M. Wt: 365.45
InChI Key: PFXJDXQWWIZGIV-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrimidoindoles, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxyaniline with ethyl isothiocyanate to form an intermediate thiourea derivative. This intermediate then undergoes cyclization with a suitable aldehyde under acidic conditions to yield the desired pyrimidoindole compound. The reaction conditions often require controlled temperatures and the use of catalysts to enhance the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy and ethylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with microbial enzymes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-pyrido[3,4-b]indole: Known for its estrogen receptor modulation activity.

    Substituted Imidazoles: Used in various applications due to their functional group compatibility and diverse substitution patterns.

Uniqueness

3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one stands out due to its unique combination of ethoxy and ethylthio groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-3-25-14-11-9-13(10-12-14)23-19(24)18-17(22-20(23)26-4-2)15-7-5-6-8-16(15)21-18/h5-12,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXJDXQWWIZGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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